Fosveset

Description

Properties

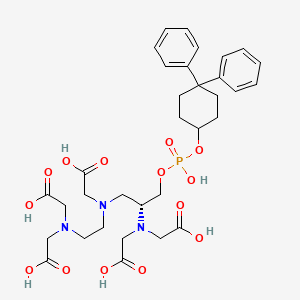

IUPAC Name |

2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N3O14P/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLPWFTXPYJYSS-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OP(=O)(O)OCC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1OP(=O)(O)OC[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N3O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027787 | |

| Record name | Fosveset | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193901-91-6 | |

| Record name | Fosveset [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193901916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosveset | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4, 4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis (carboxymethyl)amino]ethyl]amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSVESET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBR90FN3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Design and Interactions of Fosveset

Ligand Design Principles and Chelation Chemistry for Gadolinium (Gd) in Contrast Agents

The fundamental principle behind the design of GBCAs is the tight chelation of the highly toxic trivalent gadolinium ion (Gd³⁺) by a polydentate organic ligand. researchgate.netqeios.comnih.govomicsonline.org This chelation is critical because free Gd³⁺ ions can interfere with calcium-dependent biological processes due to their similar ionic radii, leading to toxicity. qeios.comnih.gov Ligands like Fosveset are designed to encapsulate the Gd³⁺ ion, forming stable and kinetically inert complexes that minimize the release of free gadolinium in biological systems. qeios.comdartmouth.edustanford.edu In the case of Gd-DTPA derivatives like Gadothis compound (B1198095), the Gd³⁺ ion is typically coordinated by eight ligand atoms, leaving one coordination site available for a water molecule, which is crucial for its relaxivity mechanism. stanford.edumriquestions.comnih.gov

Molecular Basis of Serum Albumin Binding by this compound

A key characteristic of Gadothis compound, derived from the this compound ligand, is its ability to bind reversibly to endogenous serum albumin in the bloodstream. nih.goveuropa.eunih.goveuropa.eufda.govcesradiol.cz This protein binding is a deliberate design feature that significantly increases the agent's intravascular retention time compared to non-protein binding contrast agents. nih.govnih.govfda.gov The association with serum albumin effectively transforms the relatively small Gadothis compound molecule into a much larger complex. The binding process increases the effective molecular weight of Gadothis compound from approximately 957 Da (unbound) to about 68 kDa (bound to serum albumin). nih.gov

Research has consistently demonstrated the reversible nature of Gadothis compound's binding to serum albumin. nih.goveuropa.eunih.govfda.govcesradiol.czresearchgate.netabdn.ac.ukslideshare.net This reversibility is paramount for the agent's function, allowing it to bind and dissociate as needed to exert its contrast-enhancing effect and eventually be cleared from the body. The interactions involved in this binding are typically weak, non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which facilitate rapid association and dissociation. researchgate.netabdn.ac.ukslideshare.net Studies indicate that over 90% of the agent binds to human serum at low concentrations, though the binding fraction may decrease at higher concentrations of Gadothis compound. nih.gov

While specific allosteric or direct conformational changes induced by this compound's binding to albumin are not extensively detailed in the provided search results, the primary "conformational effect" of this binding, from a relaxivity perspective, is the dramatic increase in the effective molecular size of the Gd-chelate complex. This increased size significantly alters the rotational dynamics of the complex, which is a critical factor in its T1-relaxivity enhancement. nih.govdartmouth.eduunito.itthoracickey.comnih.govdovepress.com The binding essentially creates a larger, slower-tumbling entity that optimizes the conditions for water proton relaxation, as discussed in the subsequent section.

Research on Specificity and Reversibility of Protein Interactions

Mechanisms of T1-Relaxivity Enhancement Mediated by this compound's Molecular Interaction

The T1-relaxivity of Gadothis compound is significantly enhanced upon its reversible binding to serum albumin. nih.goveuropa.eunih.govdartmouth.edufda.gov Relaxivity (r1) is defined as the increase in the longitudinal relaxation rate (1/T1) of water protons per unit concentration of the contrast agent, and a higher relaxivity directly translates to increased signal intensity in T1-weighted MRI images. dartmouth.edunih.govmriquestions.com

The binding of Gadothis compound to serum albumin leads to a substantial increase in the effective molecular size of the Gd-ligand complex. This increase in size directly results in a reduction of the complex's molecular motion, characterized by a slower tumbling rate and a longer rotational correlation time (τR). nih.govdartmouth.eduunito.itthoracickey.comnih.govdovepress.comresearchgate.net This slowed rotational motion is a primary mechanism for the enhanced longitudinal relaxivity observed with Gadothis compound, particularly at lower magnetic field strengths (e.g., 0.5 T to 3 T), which are common in clinical MRI scanners. nih.govunito.itnih.govismrm.org

The longitudinal relaxivity of the bound Gadothis compound molecule (r1bound) exhibits a peak around 0.5 Tesla (T) and decreases rapidly as the magnetic field strength increases. In contrast, the relaxivity of the free (unbound) Gadothis compound molecule (r1free) is slightly higher than that of conventional small-molecule gadolinium-based agents and shows only a moderate decrease with increasing field strength. nih.gov In human plasma, relaxivity measurements for Gadothis compound have been reported in the range of 33.4 to 45.7 mM⁻¹s⁻¹ at 20 MHz (approximately 0.47 T). europa.eufda.gov

Table 1: Representative T1-Relaxivity Values for Gadothis compound

| Condition | Magnetic Field Strength | T1-Relaxivity (mM⁻¹s⁻¹) | Source |

| In plasma | 20 MHz (~0.47 T) | 33.4 - 45.7 | europa.eufda.gov |

| Bound to albumin | ~0.5 T (peak) | Up to 10-fold higher than unbound agents | europa.eunih.gov |

| Unbound | (Compared to conventional agents) | Slightly higher | nih.gov |

Pharmacological Research Pertaining to Fosveset Containing Agents

Pharmacodynamic Investigations

Pharmacodynamic studies explore the mechanisms by which Fosveset-containing agents interact with the body to produce their diagnostic effects, primarily signal enhancement in MRI.

Gadothis compound (B1198095), a paramagnetic contrast agent, exhibits a unique pharmacodynamic profile due to its reversible binding to endogenous human serum albumin nih.govopenaccessjournals.com. This binding significantly increases its intravascular retention time compared to non-protein binding contrast agents nih.govopenaccessjournals.com. The interaction with serum albumin is crucial as it optimizes the electron-nuclear interaction between the Gadolinium ion and water protons, leading to a substantial increase in T1-relaxivity nih.govopenaccessjournals.com. This elevated relaxivity is directly correlated with an increased signal on T1-weighted images and enhanced image quality in MRI bayer.ca.

Research has demonstrated that Gadothis compound offers a net increase in T1 relaxivity and exhibits a favorable blood-pool distribution openaccessjournals.com. In vitro studies have been conducted to determine the specific binding sites of Gadothis compound (also known as MS-325) on human serum albumin europa.eu. Following the first passage through the circulatory system, Gadothis compound yields significantly higher signal values from circulating blood, a direct consequence of its combined pharmacokinetic and pharmacodynamic properties openaccessjournals.com. The high affinity of the this compound ligand for albumin is a key characteristic contributing to the increased relaxivity and extended blood residence time, which are essential for its application in MRI angiography researchgate.net.

Table 1: Illustrative Relaxivity Comparison of Gadothis compound

| Agent | Binding Property | Impact on T1-Relaxivity |

| Gadothis compound | Albumin-binding | Significantly Increased |

| Non-protein binding agents | Non-binding | Lower |

(Note: Specific numerical relaxivity values can vary based on measurement conditions and are not presented here as a general comparative measure.)

Dose-response relationships have been a critical area of investigation to understand the optimal performance of Gadothis compound in contrast enhancement. Studies have evaluated the agent's performance at different magnetic field strengths, such as 1.5 Tesla (T) and 3 T MRI, particularly for myocardial perfusion analysis. nih.govnih.gov

In semiquantitative myocardial perfusion analysis, research indicated that at 1.5 T, an optimal dose of 0.00375 mmol/kg was identified. Higher doses in this setting led to a decrease in upslope values during the second perfusion. nih.gov Conversely, at 3 T, a dose of 0.0075 mmol/kg was suggested to mitigate the occurrence of dark banding artifacts. nih.gov

For quantitative myocardial perfusion analysis, findings suggested that 0.00375 mmol/kg was the optimal dose at 1.5 T, as higher doses were associated with an overestimation of myocardial blood flow (MBF). nih.gov At 3 T, a dose of 0.0075 mmol/kg appeared to be the most suitable for a single perfusion scan, although higher doses could still lead to MBF overestimation during a second scan. nih.gov

In preclinical studies involving domestic pigs, a bolus injection of 0.0916 mmol/kg of Gadothis compound was proposed to achieve contrast comparable to that produced by a standard dose of 0.1 mmol/kg of gadobutrol (B1674391) in dynamic susceptibility contrast MRI at 3 T. utlib.ee Furthermore, phase II clinical trials aimed at defining the optimal dose for MRA determined it to be 0.03 mmol/kg. nih.gov

Table 2: Summary of Dose-Response Findings for Gadothis compound in Research Studies

| Study Type / Field Strength | Research Dose (mmol/kg) | Key Finding |

| Myocardial Perfusion (1.5 T) | 0.00375 | Optimal for semiquantitative analysis; higher doses led to lower upslope values in second perfusion. Optimal for quantitative analysis; higher doses caused MBF overestimation. nih.govnih.gov |

| Myocardial Perfusion (3 T) | 0.0075 | Suggested to avoid dark banding artifacts in semiquantitative analysis. Best for a single quantitative perfusion scan; higher doses might overestimate MBF in a second scan. nih.govnih.gov |

| Pig Brain DSC MRI (3 T) | 0.0916 | Suggested to yield contrast similar to 0.1 mmol/kg gadobutrol. utlib.ee |

| MRA (Phase II) | 0.03 | Defined as the optimal dose for MRA in clinical development studies. nih.gov |

In vivo Relaxivity Measurements and Signal Enhancement Studies

Pharmacokinetic Profile Research

Pharmacokinetic research investigates how the body handles this compound-containing agents, encompassing their distribution throughout biological compartments and their subsequent elimination pathways.

Pharmacokinetics broadly describes the processes of absorption, distribution, metabolism, and excretion of substances within the body nih.govwikipedia.orgnih.gov. Gadothis compound is characterized as a blood pool agent due to its reversible and significant binding to human serum albumin nih.govwikipedia.orgopenaccessjournals.com. This protein binding is a critical factor in its distribution, as it substantially increases the agent's intravascular retention time nih.govopenaccessjournals.com. The large size of the Gadothis compound-albumin complex limits its diffusion across the endothelial membrane, thereby ensuring minimal or absent leakage into the extracellular compartment amegroups.org. This mechanism contributes to a longer vascular residence time compared to conventional extracellular contrast agents openaccessjournals.comresearchgate.net.

The apparent volume of distribution (Vd) is a pharmacokinetic parameter used to quantify the extent of a drug's distribution throughout the body msdvetmanual.com. For drugs that are highly bound to plasma proteins, such as Gadothis compound, the Vd tends to approximate the size of the blood compartment, typically less than 0.1 L/kg msdvetmanual.com. This contrasts with drugs that distribute more widely into both extracellular and intracellular fluid compartments. The prolonged blood-pool distribution and extended half-life of Gadothis compound are key advantages over conventional extracellular agents, promising improved MRA image quality. openaccessjournals.com

Elimination is the final stage of pharmacokinetics, involving the removal of the substance from the body wikipedia.orgnih.gov. Clearance is a crucial pharmacokinetic parameter that describes the rate at which a substance is removed from the body nih.gov. Gadothis compound exhibits a longer half-life compared to non-protein binding contrast agents, contributing to its prolonged imaging window nih.gov.

The primary clearance pathway for Gadothis compound is renal excretion. Studies have shown that Gadothis compound can be effectively removed from the body via high-flux dialysis, indicating a significant role of the kidneys in its elimination. hres.ca

The kidneys play a vital role in the body's physiological processes, including the clearance of toxins and the regulation of fluid and electrolyte balance wikipedia.orgnih.gov. The process of urine production begins with glomerular filtration, followed by tubular reabsorption and secretion, all contributing to renal clearance nih.gov.

For Gadothis compound, renal excretion is the predominant elimination route. In preclinical studies, the circulation and renal function of pigs have been considered suitable models for investigating the agent's behavior, with a reported half-life of 18.5 hours in this species. utlib.ee The ability of Gadothis compound to be removed by high-flux dialysis further underscores the importance of renal mechanisms in its clearance, particularly in patients with compromised renal function hres.ca. Despite the reliance on renal excretion, dose adjustment for Gadothis compound in patients with renal impairment has been deemed unnecessary in some contexts. However, for patients already undergoing hemodialysis, prompt initiation of dialysis following Gadothis compound administration is considered to enhance the contrast agent's elimination. hres.ca

Elimination Pathways and Clearance Mechanisms Research

Hepatic and Fecal Excretion Contributions

The following table summarizes the reported fecal excretion percentages for gadothis compound:

| Excretion Pathway | Percentage of Dose Recovered in Feces | Reference |

| Fecal Excretion | 4.7% (range 1.1% – 9.3%) | |

| Fecal Excretion (Hepatic Impaired Subjects) | 2.7% | |

| Fecal Excretion (Normal Subjects) | 4.8% |

A slight decrease in fecal elimination of gadothis compound has been observed in subjects with moderate hepatic impairment (2.7%) when compared to individuals with normal hepatic function (4.8%). This indicates that while the biliary pathway is minor, its efficiency can be influenced by hepatic health.

Metabolic Stability and Biotransformation Research

Research into the metabolic fate of gadothis compound, the agent containing this compound, consistently demonstrates its high metabolic stability. Evaluations of plasma and urine samples from various studies have indicated that gadothis compound does not undergo measurable metabolism or biotransformation within the human body. This finding is corroborated by preclinical investigations conducted in laboratory animals and in vitro studies utilizing human liver microsomes.

Furthermore, in vitro studies employing human liver microsomes have shown no evidence that gadothis compound possesses the potential to inhibit the cytochrome P450 enzyme system, a major pathway for drug metabolism in the liver. Consequently, gadothis compound trisodium (B8492382) is not considered a substrate for hepatic cytochrome P450 enzymes. The inherent stability of the gadolinium chelate, formed with this compound, plays a crucial role in preventing the release of free gadolinium ions and facilitating the rapid renal excretion of the chelated compound, thereby minimizing the potential for biotransformation or accumulation within the body.

Preclinical Research and Development of Fosveset Based Imaging Agents

Fosveset (PubChem CID: 158441) is a chelating ligand that, when bound to a gadolinium cation, forms Gadothis compound (B1198095) (PubChem CID: 73415770) nih.govnih.govwikipedia.org. Gadothis compound, also known by trade names such as Vasovist or Ablavar, functions as an intravascular, amphiphilic gadolinium-based contrast agent (GBCA) nih.govwikipedia.org. A key characteristic of Gadothis compound is its reversible binding to endogenous serum albumin nih.govopenaccessjournals.comresearchgate.net. This protein binding significantly increases its intravascular retention time compared to non-protein binding contrast agents nih.govopenaccessjournals.com.

The albumin binding property of Gadothis compound also leads to an increase in its T1-relaxivity nih.govopenaccessjournals.com. This enhanced relaxivity and prolonged blood residence time are critical for its utility as a blood pool agent wikipedia.orgopenaccessjournals.comresearchgate.net. Preclinical imaging methods are indispensable for the development and assessment of such agents, allowing for studies on biodistribution and pharmacokinetics in small animal models semanticscholar.orglicorbio.comcuni.cz. The restriction of the agent to the blood pool due to albumin binding allows for selective enhancement of vascular structures, which is crucial for high-resolution magnetic resonance angiography (MRA) wikipedia.orgopenaccessjournals.com.

Preclinical safety assessments of Gadothis compound trisodium (B8492382) have been conducted in animal studies, including rodents and monkeys researchgate.net. These studies indicated that the compound was well-tolerated, demonstrating reasonable safety margins between the anticipated human diagnostic dose and the doses resulting in adverse effects in animals researchgate.net. This robust preclinical evaluation provides a solid foundation for its potential clinical application.

Table 1: Key Properties of this compound and Gadothis compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C₃₃H₄₄N₃O₁₄P | 737.70 | 158441 |

| Gadothis compound | C₃₃H₄₁GdN₃O₁₄P | 891.9 | 73415770 |

Translational Research from Preclinical Findings to Clinical Hypotheses

Translational research serves as a critical bridge, converting basic scientific observations and preclinical findings into potential clinical applications aimed at improving human health leicabiosystems.comdana-farber.orgcam.ac.ukucla.edu. The "bench to bedside" philosophy underpins this process, moving discoveries from the laboratory to patient care cam.ac.uk.

The detailed preclinical findings concerning this compound-based imaging agents, specifically Gadothis compound, directly inform clinical hypotheses. The demonstrated ability of Gadothis compound to bind reversibly to serum albumin in preclinical models, resulting in increased intravascular retention time and enhanced T1-relaxivity, forms the basis for its hypothesized efficacy in clinical magnetic resonance angiography nih.govopenaccessjournals.comresearchgate.net. This mechanism is expected to produce an increase in the signal intensity of blood, thereby enhancing the visualization of blood vessels in a clinical setting nih.gov.

Furthermore, the preclinical studies that confirmed Gadothis compound's well-tolerated profile and reasonable safety margins provide crucial data supporting its transition to human clinical trials researchgate.net. This safety profile allows researchers to hypothesize that Gadothis compound can be safely administered to patients for diagnostic purposes. The selective enhancement of vascular structures observed in preclinical studies leads to the clinical hypothesis that Gadothis compound can significantly aid in the diagnosis of various blood vessel and heart disorders in humans nih.govwikipedia.orgopenaccessjournals.com.

The development of Gadothis compound was specifically designed to overcome limitations associated with conventional extracellular contrast agents by restricting the agent to the blood pool and prolonging its half-life, thereby offering potentially superior imaging capabilities for vascular assessment in clinical practice openaccessjournals.com. This translational pathway involves moving knowledge from preclinical and animal studies to proof-of-concept studies and early-stage clinical trials ucla.edu.

Clinical Research Trajectories and Diagnostic Applications of Fosveset Enhanced Imaging

Clinical Trial Design and Methodologies (Phases I, II, III, and Post-Market Surveillance)

The development of new therapeutic agents, including contrast media like Gadofosveset (B1198095), typically progresses through distinct phases of clinical research: Phase I, Phase II, Phase III, and Phase IV (post-market surveillance) wikidoc.orgnewdrugapprovals.orgnih.govpharmakb.com. Each phase serves a specific purpose in evaluating the agent's properties and clinical performance.

Phase I trials primarily focus on assessing safety, dosage, and pharmacokinetics in a small group of healthy volunteers or patients wikidoc.orgpharmakb.com.

Phase II trials expand the participant pool (typically 100-300 patients) to further investigate efficacy and identify potential side effects, often involving patients with the target condition newdrugapprovals.orgpharmakb.com. A multicenter Phase II dose-finding study involving 238 patients with known or suspected peripheral artery disease demonstrated a dose-dependent increase in diagnostic accuracy for occlusive aortoiliac disease with Gadothis compound administration wikidata.org.

Phase III trials are large-scale, often multicenter, randomized controlled studies (ranging from 300 to over 3,000 participants) designed to confirm therapeutic efficacy, monitor adverse reactions, and compare the intervention with standard treatments or placebo wikidoc.orgnewdrugapprovals.orgnih.govpharmakb.com. Gadothis compound underwent several Phase III studies, including one with 274 patients and another with 174 patients, evaluating its use in patients with known or suspected peripheral vascular disease, specifically focusing on the aortoiliac region wikipedia.orgguidechem.comnih.gov. Another Phase III multicenter trial enrolled 145 patients for the evaluation of renal artery disease pharmakb.com.

Post-Market Surveillance (Phase IV) involves ongoing monitoring of the agent's long-term effects, rare adverse events, and real-world effectiveness once it is available to the general public wikidoc.orgnih.govpharmakb.com.

Clinical trials of Gadothis compound-enhanced MRA consistently demonstrated significant improvements in diagnostic efficacy compared to unenhanced MRA across various vascular territories. Key efficacy endpoints included sensitivity, specificity, accuracy, diagnostic confidence, and the reduction of uninterpretable images.

For instance, in Phase III studies evaluating aortoiliac occlusive disease, Gadothis compound-enhanced MRA showed a significant improvement (p < 0.001) in diagnostic performance for clinically significant (≥50%) stenosis. Specificity and accuracy were significantly greater for three independent readers, and sensitivity increased significantly for two readers wikipedia.orgguidechem.comnih.gov. The rate of uninterpretable images was notably reduced, from approximately 11.0–19.5% for unenhanced MRA to as low as 0.5–2.6% with Gadothis compound enhancement wikidoc.orgwikipedia.orgnih.gov. Diagnostic confidence also increased significantly for all readers (p < 0.001) wikipedia.orgnih.gov.

Similarly, in a Phase III multicenter study involving 145 patients with known or suspected renal arterial disease, Gadothis compound-enhanced MRA led to significant improvements (p < 0.01) in sensitivity (+25% to +42%), specificity (+23% to +29%), and accuracy (+23% to +29%) over non-enhanced MRA for diagnosing significant disease (≥50% stenosis) pharmakb.com. The rate of uninterpretable examinations decreased from 30% without contrast to less than 2% with Gadothis compound pharmakb.com.

A Phase II study also reported high accuracy of Gadothis compound-enhanced MRA for multistation assessment, encompassing carotid, renal, and peripheral vascular beds nih.gov.

Research outcomes regarding Gadothis compound's performance in specific subpopulations, particularly concerning renal impairment, have been documented.

Renal Impairment : Clinical studies of Gadothis compound in patients with varying degrees of renal impairment (mild, moderate, and severe) revealed that the agent's clearance substantially decreased as renal function declined. The systemic exposure (AUC) increased approximately 1.75-fold in patients with moderate renal impairment (creatinine clearance: 30 to 50 mL/min) and 2.25-fold in those with severe renal impairment (creatinine clearance < 30 mL/min). Consequently, the elimination half-life of Gadothis compound was prolonged, increasing from about 19 hours in subjects with normal renal function to 49 hours in patients with moderate renal impairment and 70 hours in those with severe renal impairment nih.govnih.govmims.com. This altered pharmacokinetic profile is a critical consideration in these patient groups.

Age : The renal clearance of Gadothis compound may be impaired in elderly patients, particularly those aged 65 years and older, necessitating screening for renal dysfunction prior to administration nih.gov.

Co-morbidities : While general risk factors for renal dysfunction, such as diabetes mellitus and chronic hypertension, are considered during patient screening for Gadothis compound administration, detailed research outcomes specifically analyzing the diagnostic efficacy of this compound-enhanced imaging within these comorbid subpopulations are not extensively detailed in the available literature nih.govmims.com.

Gadothis compound is characterized as a blood pool agent due to its reversible binding to human serum albumin, which prolongs its intravascular residence time and enhances its T1-relaxivity compared to standard extracellular gadolinium chelates nih.govuni.luwikidoc.org. This property allows for multiphase and high-resolution imaging with a single low-dose injection nih.gov.

In terms of direct comparisons:

Vs. Unenhanced MRA : As detailed in section 5.1.1, Gadothis compound-enhanced MRA consistently demonstrated significant superiority over unenhanced MRA in diagnostic performance for various vascular pathologies wikidoc.orgpharmakb.comguidechem.comnih.gov.

Vs. Standard Extracellular Agents : Gadothis compound has shown comparable image quality and vessel visualization to a double or greater dose of gadopentetate dimeglumine, a conventional extracellular agent nih.gov.

Vs. Ferumoxytol : Ferumoxytol, another blood pool agent, has been compared with Gadothis compound, particularly in pediatric patients and those with renal failure. Ferumoxytol produces more uniform and stable enhancement throughout the venous circulation in children, offering a wider time window for optimal image acquisition. It also possesses a significantly longer intravascular half-life (14–21 hours) compared to Gadothis compound (approximately 30 minutes), and is considered safe for patients with renal failure, unlike some gadolinium-based contrast agents wikidoc.orgwikipedia.org. A study evaluating 4D flow image quality found that Ferumoxytol resulted in higher median Likert scores, cavity signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR) compared to Gadothis compound trisodium (B8492382) newdrugapprovals.org.

Subpopulation Analyses: Research on Age, Renal Impairment, and Co-morbidities

Diagnostic Performance Evaluation in Specific Vascular Pathologies

Gadothis compound-enhanced MRA has been specifically evaluated for its diagnostic performance in key vascular pathologies, demonstrating its utility in clinical settings.

Multiple Phase III studies have underscored the diagnostic efficacy of Gadothis compound in patients with aortoiliac occlusive disease. A multicenter comparative Phase III study involving 274 patients with known or suspected peripheral vascular disease, focusing on the aortoiliac region, demonstrated that Gadothis compound-enhanced MRA significantly improved diagnostic performance compared to unenhanced MRA for detecting clinically significant (≥50%) stenosis wikipedia.orgguidechem.com.

Table 1: Efficacy Endpoints of Gadothis compound-Enhanced MRA vs. Unenhanced MRA in Aortoiliac Occlusive Disease (Phase III Studies)

| Metric | Unenhanced MRA Range (%) wikidoc.orgnih.gov | Gadothis compound-Enhanced MRA Range (%) wikidoc.orgnih.gov | Improvement (p-value) wikipedia.orgguidechem.comnih.gov |

| Sensitivity | 49–60 | 71–84 | Significant (≤ 0.001) |

| Specificity | 71–78 | 80–90 | Significant (≤ 0.001) |

| Accuracy | 68–75 | 80–88 | Significant (≤ 0.001) |

| Uninterpretable Images | Up to 11.0–19.5 | 0.5–2.6 | Significant (p < 0.001) |

| Diagnostic Confidence | Lower | Higher | Significant (p < 0.001) |

These studies consistently showed that Gadothis compound-enhanced MRA provided a more accurate and reliable diagnosis of stenosis in the aortoiliac region, with a substantial reduction in uninterpretable images and increased confidence among readers wikipedia.orgguidechem.comnih.gov.

Research into Gadothis compound's application in peripheral vascular disease has shown promising results. A Phase II multicenter dose-finding study in 238 patients with known or suspected peripheral artery disease revealed a dose-dependent increase in diagnostic accuracy for occlusive aortoiliac disease wikidata.org. Two subsequent Phase III studies, which included patients with known or suspected peripheral artery disease, further confirmed that Gadothis compound-enhanced MRA significantly improved accuracy for evaluating aortoiliac occlusive disease compared to unenhanced MRA wikidata.org.

For pedal artery disease, a Phase III study of 185 patients indicated that the accuracy of Gadothis compound-enhanced MRA (73–81%) was significantly better than unenhanced MRA (60–67%). While the sensitivity of MRA was good without contrast (77–87%) and did not significantly improve with Gadothis compound, the specificity of unenhanced MRA for detecting over 50% stenosis was poor (28–39%), improving to a moderate range (60–66%) with Gadothis compound MRA wikidoc.org. A decrease in uninterpretable studies was also observed wikidoc.org.

Cardiac and Coronary Artery Imaging Research

Research into this compound-enhanced imaging has demonstrated its utility in cardiovascular applications, particularly in enhancing the visualization of vascular structures and aiding in the diagnosis of related conditions. Studies have explored its application in MRA of the heart and for coronary MRA wikipedia.orgwikidata.orgnih.gov.

A notable finding from quantitative and qualitative assessments indicates that a specific dose of Gadothis compound Trisodium (0.06 mmol/kg) can significantly improve the image quality of coronary arteries. This improvement contributes to the broader field of cardiac imaging, where advanced techniques like Coronary Computed Tomography Angiography (CCTA) are employed to generate three-dimensional images of coronary arteries, assisting in the detection of plaque buildup. Ongoing research in cardiovascular imaging, including initiatives at dedicated centers, aims to leverage novel imaging techniques, potentially integrating artificial intelligence (AI) and multisystem imaging for biomarker discovery and enhanced patient care. The consideration of radiation doses associated with various cardiovascular imaging modalities, such as multi-slice computed tomography (MSCT) and nuclear medicine, remains a critical aspect of research in this domain.

Lymph Node Characterization and Oncological Imaging Potential

This compound's properties, particularly its albumin-bound nature, have led to its investigation in the characterization of lymph nodes and its potential in oncological imaging. In the context of rectal cancer, this compound has been explored for its role in predicting lymph node status.

Accurate detection of lymph node involvement is paramount in oncology for precise tumor staging and prognosis. While various imaging modalities, including Computed Tomography (CT), MRI, and Positron Emission Tomography (PET), are employed for lymph node evaluation, MRI has demonstrated high sensitivity for detecting lymph node involvement in renal cell carcinoma, with reported sensitivities ranging from 92% to 95.7%. Dynamic contrast-enhanced MRI, which assesses differences in enhancement rates over time, may also prove valuable for lymph node characterization. However, challenges persist in reliably distinguishing benign from malignant lymphadenopathy using conventional structural imaging due to limitations in criteria like size. Functional imaging techniques, such as PET, offer superior staging information due to their ability to provide insights into tissue activity.

Research on Image Acquisition and Post-Processing Optimization

The effectiveness of this compound-enhanced imaging is significantly influenced by the techniques employed for image acquisition and subsequent post-processing.

Dynamic versus Steady-State Imaging Techniques Research

This compound enables both first-pass (dynamic) and steady-state imaging, offering distinct advantages depending on the clinical objective. Steady-state imaging, achievable with Gadothis compound, can yield high-resolution, nearly isotropic images, with voxel dimensions potentially less than 1 mm³. This technique provides enhanced spatial resolution, which can be beneficial for visualizing subtle mural abnormalities, albeit at the expense of longer acquisition times.

A comparative study evaluating steady-state versus first-pass Gadothis compound MRA against digital subtraction angiography (DSA) for peripheral arterial disease revealed superior accuracy with steady-state imaging. This study reported a 100% concordance in stenosis grade between steady-state images and DSA, compared to 87.1% concordance with first-pass MRA, attributing the improved accuracy to the higher spatial resolution of steady-state images. The optimal time for steady-state imaging is generally suggested to be between 10 and 20 minutes post-injection. While dynamic imaging studies are crucial for capturing temporal changes, they can be constrained by the need for rapid image acquisition wikipedia.org. Steady-state MRA, while excellent for identifying vascular occlusions, presents a challenge in distinguishing arteries from veins due to venous enhancement, especially in 2D Maximum Intensity Projection (MIP) images where spatial information can be lost. Research also indicates that while dynamic contrast-enhanced MRI can differentiate tumor types based on enhancement rates, its superiority over static imaging remains a subject of ongoing investigation due to potential overlaps in enhancement patterns.

The following table summarizes a key finding regarding the comparison of steady-state and first-pass imaging with Gadothis compound:

| Imaging Technique | Concordance with DSA (Stenosis Grade) |

| Steady-State MRA | 100% |

| First-Pass MRA | 87.1% |

Impact of Image Reconstruction Algorithms on Diagnostic Quality

Advanced Methodologies and Novel Research Applications

Biomarker Discovery and Validation through Fosveset-Enhanced Imaging

This compound-enhanced imaging, through its incorporation into Gadothis compound (B1198095), plays a crucial role in the identification and validation of biomarkers. Imaging biomarkers are quantifiable measurements derived from medical images that serve as indicators of biological processes, pathological states, or pharmacological responses. These biomarkers are invaluable in accelerating drug discovery and development, as well as in aiding disease diagnosis, staging, prognosis, and guiding treatment selection.

Research on Surrogate Biomarkers for Disease Progression and Treatment Response

Gadothis compound-enhanced MRI allows for the non-invasive monitoring of physiological changes that can serve as surrogate biomarkers for disease progression and the assessment of treatment efficacy. For instance, increased vascular permeability and vascular remodeling are critical indicators in various pathologies. Studies have demonstrated that Gadothis compound can be effectively utilized to assess these changes in vivo. By providing detailed information on tissue perfusion and vascular integrity, this imaging approach offers a means to track the impact of therapeutic interventions and the natural course of disease. Functional and molecular imaging biomarkers derived from such studies provide insights into biological processes at a cellular level, including alterations in blood flow and metabolic activity, which are fundamental to understanding disease dynamics and treatment effects.

Imaging Biomarkers of Vascular Permeability and Remodeling

The ability of Gadothis compound to bind to serum albumin and remain in the intravascular compartment makes it particularly well-suited for characterizing vascular permeability and remodeling. Dynamic Contrast-Enhanced (DCE) MRI, when utilizing contrast agents like Gadothis compound that can penetrate highly permeable tumor vasculature, is a standard technique in experimental pharmacological research. This method allows for the quantitative assessment of parameters such as the volume transfer constant (Ktrans), which directly reflects vessel permeability.

Increased vascular permeability is a hallmark of various diseases, including cancer, inflammatory conditions, and diabetes. Research has shown that Gadothis compound can monitor focal changes in vascular permeability and remodeling following endothelial injury, providing crucial insights into the healing response of vessel walls. The ability to visualize these changes non-invasively offers a powerful tool for understanding disease pathophysiology and evaluating novel therapeutic strategies.

Table 1: Key Imaging Biomarkers and Their Relevance in this compound-Enhanced Imaging

| Biomarker Parameter | Imaging Modality | Biological Process Indicated | Relevance in Research |

| Ktrans (Volume Transfer Constant) | DCE-MRI (Gadothis compound) | Vascular Permeability | Quantifying vessel leakiness in tumors, inflammation |

| Vessel Wall Enhancement | MRI (Gadothis compound) | Vascular Remodeling | Assessing structural changes in vessel walls post-injury |

| Signal Intensity (T1 Relaxivity) | MRI (Gadothis compound) | Blood Pool Enhancement | Visualization of vascular structures, perfusion assessment nih.gov |

Metabolomics Integration in this compound Research

The integration of metabolomics with imaging research involving contrast agents like Gadothis compound is an evolving area aimed at providing a more comprehensive understanding of biological systems. Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, offers a snapshot of physiological or pathological states and can reveal subtle changes in metabolic pathways.

Influence of Contrast Agents on Endogenous Metabolic Profiles in vivo

While GBCAs are generally designed to be inert and rapidly excreted, their interaction with biological systems can subtly influence endogenous metabolic profiles. For instance, gadolinium ions, which are part of GBCAs, have been observed to accumulate in human tissues and can interfere with iron mobilization and affect iron metabolism proteins. Furthermore, emerging research indicates that gadolinium ions released from GBCAs may interact with naturally occurring compounds like oxalic acid (PubChem CID: 971) to form nanoparticles, potentially influencing tissue responses and metabolic pathways. This highlights the need for continued investigation into the long-term metabolic consequences and interactions of contrast agents within the body. Some advanced contrast agents are even designed to be responsive to specific endogenous molecules, such as nitric oxide or zinc, indicating a direct interplay with metabolic processes and offering opportunities for targeted molecular imaging.

Investigating Metabolomic Signatures Associated with this compound Administration

The investigation of metabolomic signatures associated with the administration of contrast agents, including Gadothis compound, is crucial for both understanding their systemic effects and for developing personalized imaging strategies. Although specific detailed research findings on metabolomic signatures directly linked to Gadothis compound administration are not extensively detailed in the provided search results, the broader field of metabolomics offers the tools to conduct such investigations. Metabolomics strategies are invaluable for obtaining holistic chemical information from a biological system and for elucidating metabolic profiles under various conditions. By analyzing changes in metabolite concentrations before and after contrast agent administration, researchers can identify specific metabolic pathways that are perturbed or altered. This can lead to the discovery of novel biomarkers for contrast agent pharmacodynamics, potential off-target effects, or even patient-specific responses, thereby contributing to the development of personalized medicine approaches in diagnostic imaging.

Molecular Pathway Investigations in the Context of Imaging

This compound, as a component of Gadothis compound, facilitates molecular pathway investigations by enabling high-resolution imaging that can reflect cellular and molecular processes. Molecular imaging techniques provide a non-invasive window into biological processes at a fundamental level, offering insights into gene expression, signaling pathway activity, and the characteristics of the tumor microenvironment.

Gadothis compound's mechanism of action, involving reversible binding to human serum albumin, is itself a molecular interaction that underpins its utility in MRA nih.gov. This molecular targeting allows for selective enhancement of vascular structures, providing detailed anatomical and functional information. Beyond vascular imaging, the principles applied in Gadothis compound-enhanced MRI contribute to the broader field of molecular imaging, where contrast agents are designed to interact with specific molecular targets or pathways.

Advanced imaging techniques, such as Dynamic Contrast-Enhanced (DCE) MRI, diffusion-weighted imaging (DWI), and positron emission tomography (PET), when used in conjunction with appropriate contrast agents, can provide critical information about tumor phenotype and treatment response by reflecting changes in cellularity, perfusion, and molecular activity. The development of targeted imaging tools allows for the visualization of processes like vascular remodeling, inflammation, and changes in vascular integrity, all of which are governed by complex molecular pathways. Therefore, this compound, through its role in Gadothis compound, contributes to the advancement of imaging methodologies that are essential for dissecting and understanding molecular pathways in health and disease.

Cellular Signaling Pathways Influenced by Contrast Agent Presence

This compound, as the chelating ligand within Gadothis compound, contributes to its unique pharmacokinetic profile and magnetic properties. The primary mechanism of action for Gadothis compound involves its reversible binding to endogenous serum albumin in the bloodstream nih.govrxlist.com. This binding significantly increases its intravascular retention time compared to non-protein binding contrast agents and enhances its T1-relaxivity nih.govrxlist.com. The increased T1-relaxivity of Gadothis compound leads to a decrease in the relaxation time of water protons, resulting in an elevated signal intensity (brightness) of blood in MRI scans rxlist.com.

This mechanism is predominantly a physicochemical interaction designed to optimize contrast in magnetic resonance angiography (MRA) for visualizing blood vessels nih.govwikipedia.orgopenaccessjournals.com. Unlike many pharmaceutical agents that exert their effects through direct modulation of specific cellular signaling pathways (e.g., receptor activation, enzyme inhibition, or gene expression changes), the role of Gadothis compound is to alter the magnetic properties of water protons in the blood, thereby enhancing image contrast nih.govrxlist.com. Research findings related to Gadothis compound focus on its diagnostic efficacy, such as improved image quality and diagnostic accuracy for vascular diseases, rather than its direct influence on intracellular signal transduction cascades openaccessjournals.comajronline.orgnih.gov. Specific detailed research findings demonstrating this compound's or Gadothis compound's influence on cellular signaling pathways beyond its physical effects on water protons for imaging purposes are not extensively documented in the available literature.

Research on Transport Mechanisms Across Biological Barriers

Gadothis compound, containing this compound as its ligand, is designed to function as an intravascular contrast agent nih.govrxlist.com. Its amphiphilic nature and reversible binding to human serum albumin are key features that lead to its prolonged intravascular residence time nih.govwikipedia.orgrxlist.com. This characteristic is fundamental to its application in MRA, as it allows for sustained blood pool enhancement, facilitating high-resolution imaging of vascular structures wikipedia.orgopenaccessjournals.com.

Given its design for intravascular retention, the primary distribution of Gadothis compound is largely confined to the vascular compartment, minimizing its need to actively cross various biological barriers for its intended diagnostic effect. Biological barriers, such as the blood-brain barrier (BBB), are highly selective interfaces that regulate the passage of molecules into tissues through mechanisms like tight junctions, paracellular diffusion, transcellular transport, and active efflux via transporters (e.g., ATP-binding cassette (ABC) transporters) f1000research.comnih.govresearchgate.netmdpi.com. While these general transport mechanisms are crucial for the distribution of many compounds throughout the body, specific research detailing the active transport mechanisms of this compound or Gadothis compound across such barriers (e.g., specific transporter uptake or efflux) is not a primary focus of its documented pharmacological profile, as its diagnostic utility relies on its presence within the blood pool nih.govrxlist.com.

Adverse Event Research and Safety Profile Analysis of Fosveset Containing Agents

Categorization and Incidence Rate Research of Adverse Events in Clinical Trials

Clinical trials involving Gadofosveset (B1198095) (Ablavar/Vasovist) included a total of 1328 patients across various studies hres.cahres.ca. Another report indicates that 1676 subjects, comprising 1379 patients and 297 healthy individuals, were exposed to different doses of the agent fda.gov.

In pooled data from Phase II and Phase III clinical trials, 22.9% of patients (176 out of 767) who received the recommended dose of 0.03 mmol/kg of Gadothis compound reported at least one adverse reaction considered possibly or probably related to the agent. In comparison, 32.7% of patients (16 out of 49) in the placebo group reported adverse reactions hres.canih.gov. Most of these adverse reactions were characterized as mild to moderate in intensity hres.cahres.caeuropa.eu. The majority of adverse reactions (80%) typically manifested within two hours post-injection, although delayed reactions could occur hours to days later hres.cahres.caeuropa.eu.

Common adverse reactions, reported with an incidence of 1% or higher at the 0.03 mmol/kg dose, included pruritus (4.4%), nausea (3.8%), vasodilatation (2.9%), paresthesia (2.6%), headache (2.2%), dysgeusia (2.2%), and burning sensation (2.0%) hres.cahres.ca.

Table 1: Incidence of Common Adverse Reactions to Gadothis compound (0.03 mmol/kg dose) in Clinical Trials hres.ca

| Adverse Reaction | Incidence Rate (%) |

| Pruritus | 4.4 |

| Nausea | 3.8 |

| Vasodilatation | 2.9 |

| Paresthesia | 2.6 |

| Headache | 2.2 |

| Dysgeusia | 2.2 |

| Burning Sensation | 2.0 |

Serious Adverse Events (SAEs) are defined as any untoward medical occurrences that result in death, are life-threatening, require or prolong hospitalization, lead to persistent or significant disability/incapacity, or result in a congenital anomaly/birth defect europa.eu.

In clinical trials of Gadothis compound, anaphylaxis and anaphylactoid reactions were identified as the most common serious reactions fda.govrxlist.com. Specifically, one serious anaphylactoid reaction was reported at the 0.03 mmol/kg dose, which resolved within five minutes hres.cahres.ca.

The reporting mechanisms for SAEs in research are standardized to ensure patient safety and data integrity. Investigators are responsible for recording and documenting all adverse events and for reporting all SAEs to the study sponsor, typically within 24 hours of becoming aware of the event, unless the protocol specifies otherwise europa.eurefined.site. The sponsor, in turn, is responsible for assessing these events and expediting the reporting of Suspected Unexpected Serious Adverse Reactions (SUSARs) to relevant regulatory authorities europa.eu. This includes fatal or life-threatening SUSARs within 7 calendar days and non-fatal/non-life-threatening SUSARs within 15 calendar days europa.eu.

In the context of clinical trials, an "expected" adverse reaction is one that is listed in the Reference Safety Information (RSI) or the investigator brochure for the investigational product europa.euucsf.edu. Conversely, an "unexpected" adverse reaction is defined as one whose nature or severity is not consistent with the applicable product information europa.eurefined.siteucsf.edu. Any serious adverse reaction that provides new information regarding the specificity or severity of an expected reaction is also considered unexpected revistanefrologia.com.

Serious Adverse Events (SAEs) and Their Reporting Mechanisms in Research

Mechanistic Research of Adverse Reactions and Their Biological Basis

Mechanistic research aims to elucidate the underlying biological processes that lead to adverse reactions following exposure to a compound. For this compound-containing agents, this primarily involves understanding the interactions of Gadothis compound within the body.

Hypersensitivity reactions to gadolinium-based contrast agents (GBCAs) are generally rare, with reported frequencies around 0.01% of administrations aaaai.org. For Gadothis compound (Vasovist), hypersensitivity to the active substance or its excipients is a contraindication europa.eu. As noted in clinical trial data, a serious anaphylactoid reaction was observed in one patient hres.cahres.ca, and severe allergic-like reactions occurred in pediatric studies at a rate of 0.28% ajronline.org.

The biological basis of hypersensitivity reactions can be complex, involving either immune-mediated mechanisms (such as IgE-mediated or non-IgE-mediated reactions) or non-immunologically mediated (pseudoallergic) reactions dynamed.com. Some theories suggest that direct effects on basophils or mast cell membranes, related to the chemical structure or osmotic pressure of the contrast medium, might contribute to these reactions nih.gov. Immunological investigations aim to differentiate these mechanisms, as the effectiveness of prophylactic or treatment regimens can depend on whether the reaction is IgE-dependent aaaai.org.

Nephrogenic Systemic Fibrosis (NSF) is a severe, debilitating, and potentially fatal fibrosing disorder strongly associated with exposure to gadolinium-based contrast agents (GBCAs) in patients with impaired renal function rxlist.comrevistanefrologia.comwww.gov.ukdrugs.com. The primary mechanism implicated in NSF is the release of free gadolinium (Gd³⁺) ions from the GBCA chelate, particularly when the agent's clearance is prolonged in individuals with compromised kidney function europa.euaaaai.orgajronline.orgnih.govfda.gov. The stability of the chelate is a critical factor, with linear GBCAs generally being less stable and thus associated with a higher risk of NSF compared to macrocyclic GBCAs revistanefrologia.com.

Gadothis compound (Vasovist) is classified as a "Medium risk" GBCA for NSF by the European Committee for Medicinal Products for Human Use (CHMP) www.gov.uk. This classification reflects its relatively high thermodynamic, conditional, and kinetic stability in vitro compared to other linear gadolinium chelates ajronline.org. Furthermore, Gadothis compound's strong binding to human serum albumin is believed to reduce its extravasation into soft tissues, which is where the pathological fibrotic processes of NSF occur ajronline.org.

Studies on the impact of renal function on Gadothis compound pharmacokinetics have demonstrated that its clearance decreases substantially with declining renal function. A clinical study showed that systemic exposure (AUC) increased approximately 1.75-fold in patients with moderate renal impairment (creatinine clearance: 30 to 50 mL/min) and 2.25-fold in those with severe renal impairment (creatinine clearance < 30 mL/min). Consequently, the elimination half-life of Gadothis compound increased from 19 hours in subjects with normal renal function to 49 hours in patients with moderate impairment and 70 hours in those with severe impairment fda.govfda.gov. Despite this prolonged elimination, no reports of acute renal failure were observed in clinical trials fda.gov.

Notably, there have been no reported cases of NSF directly linked to Gadothis compound in the literature ajronline.org. A retrospective study of 62 patients who received Gadothis compound between 2006 and 2009 (67 administrations) found no evidence of dermatological or renal disease suggestive of NSF researchgate.net. However, it is crucial to recognize that GBCAs, as a class, are known to increase the risk of NSF in patients with severe chronic renal insufficiency (glomerular filtration rate < 30 mL/min/1.73m²) or acute kidney injury rxlist.comdrugs.comfda.gov.

Hypersensitivity Reactions and Immunological Investigations

Risk-Benefit Assessment Research in Clinical Practice

Risk-benefit assessment in clinical practice involves a comprehensive evaluation of the potential harms associated with a medical intervention against its anticipated benefits, taking into account factors such as the diagnostic information gained, the voluntariness of patient participation, and strategies for risk minimization jirb.org.twucla.edu. This assessment is dynamic, continuously evolving as new data emerges from clinical trials and real-world post-marketing surveillance researchgate.net.

The FDA's review of Gadothis compound (Vasovist) concluded that its risk-benefit profile favored approval for use in MRA for the evaluation of aortoiliac occlusive disease in the targeted patient population fda.gov. This assessment was based on the efficacy data and the safety profile observed during clinical trials. Gadothis compound's unique properties as a blood pool contrast agent, allowing for enhanced visualization of vascular structures, were considered a significant benefit emjreviews.com.

Despite its regulatory approval and favorable risk-benefit assessment for its intended diagnostic use, the production of Gadothis compound was discontinued (B1498344) in 2017 due to poor sales wikipedia.org. This commercial decision, rather than a direct safety-driven withdrawal, highlights how market dynamics can influence the availability of a compound, even if its clinical risk-benefit profile is deemed acceptable. Nevertheless, the overarching principle for clinicians remains to carefully assess the individual patient's risk-benefit ratio when considering the use of any GBCA, including those containing this compound, especially in vulnerable populations with renal impairment emjreviews.com.

Future Research Directions and Unaddressed Scientific Questions

Exploration of New Imaging Modalities and Hybrid Techniques

The development of novel imaging modalities and hybrid techniques represents a significant frontier in diagnostic medicine. Hybrid imaging combines the strengths of multiple imaging methods, such as MRI, functional MRI (fMRI), and Positron Emission Tomography (PET), to provide more comprehensive information and overcome individual limitations numberanalytics.com. These integrated approaches are already proving valuable in diagnosing and managing various conditions, including neurological disorders, stroke, and brain tumors numberanalytics.com.

Future research aims to further refine these techniques, with advancements seen in areas like PET/MRI and PET/CT, which offer improved resolution, reliability, and safety for complex patient abnormalities mdpi.comresearchgate.net. Ultrasound technology is also seeing progress, with innovations like contrast-enhanced ultrasound (CEUS) using microbubbles to visualize blood flow, potentially enhancing cancer diagnosis and treatment planning medicai.io. The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize imaging by improving image quality, generating more distinct and useful images, and potentially leading to entirely new imaging methods across modalities like ultrasound, CT, and MRI dirjournal.orgdirjournal.org. For contrast agents akin to Fosveset, which exhibited specific binding characteristics, future research could explore the optimization of such targeted agents for enhanced performance within these complex, multi-modal imaging environments.

Application in Precision Medicine and Personalized Diagnostic Approaches

Precision medicine, often referred to as personalized medicine, seeks to tailor medical care to the unique characteristics of each patient, ensuring the right treatment is administered at the optimal time braccotalkingimages.comfrontiersin.orgjneonatalsurg.com. This paradigm shift relies heavily on integrating diagnostic imaging with genomic and proteomic analyses to identify predictive biomarkers and understand the molecular underpinnings of diseases braccotalkingimages.comasu.edumdpi.com.

In this context, future research involving contrast agents focuses on developing agents that can contribute to highly individualized diagnostic pathways. Biomarkers, which provide objective evidence of biological processes, disease stages, or responses to therapy, are central to this approach, guiding early diagnosis, prognosis, and treatment selection mdpi.com. Medical imaging is increasingly vital in precision medicine, characterizing patient anatomy, physiology, and metabolism to facilitate precise and personalized procedures frontiersin.org. The integration of AI and machine learning algorithms is enhancing diagnostic accuracy and therapeutic effectiveness by leveraging biomedical data to guide individualized treatment plans jneonatalsurg.comarxiv.org. For compounds structurally related to this compound, which demonstrated albumin-binding capabilities, future research could investigate the design of new contrast agents engineered to target specific molecular biomarkers, thereby enabling highly personalized diagnostic imaging for a range of diseases.

Long-Term Biological Impact and Follow-up Studies of Contrast Agent Exposure

A critical area of ongoing research and unaddressed scientific questions pertains to the long-term biological impact of exposure to contrast agents, particularly gadolinium-based contrast agents (GBCAs). Studies have reported the presence of gadolinium deposition in the brain and other organs, with signal intensity correlating positively with GBCA exposure columbia.eduplos.org. While gadolinium has been detected in tissue examinations, the clinical significance of these depositions and their potential long-term consequences remain unclear, highlighting a strong need for further investigation plos.org.

Current follow-up studies for contrast media in pharmacological contexts typically extend only up to 14 days, indicating a significant gap in understanding effects over extended periods europa.eunih.gov. Future research must focus on comprehensive, long-term follow-up studies to identify the type of gadolinium deposited and to gather knowledge about its extended biological impact plos.org. Understanding the biological response to contrast agent exposure, including the molecular fingerprints left by past exposures, is crucial for determining cause and effect and mitigating potential adverse health outcomes across a patient's lifespan nih.gov. This includes investigating the effects of repeated exposures to contrast agents, which have been shown to increase the likelihood of hypersensitivity reactions mdpi.com.

Ethical Considerations and Research on Informed Consent in Contrast-Enhanced Imaging

Ethical considerations are paramount in medical imaging, ensuring the protection of patient rights, safety, and welfare throughout diagnostic procedures dvrphx.com. Informed consent stands as a cornerstone of ethical practice, mandating that patients are fully apprised of the purpose, risks, and potential benefits of contrast-enhanced imaging procedures before participation dvrphx.comworldbrainmapping.orgresearchgate.net.

Q & A

Q. What are the established protocols for synthesizing Fosveset with high purity, and how can researchers validate yield consistency?

- Methodological Answer : Synthesis protocols for this compound should follow peer-reviewed procedures, such as solid-phase peptide synthesis or organocatalytic methods, with purity validation via HPLC (>95% purity threshold). To ensure consistency, researchers must document reaction conditions (temperature, solvent ratios, catalyst load) and replicate experiments across multiple batches. Triplicate NMR and mass spectrometry analyses should confirm structural fidelity, with raw data archived for audit trails .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional integrity in preclinical studies?

- Methodological Answer : Use a tiered analytical approach:

- Primary : High-resolution mass spectrometry (HR-MS) and / NMR for molecular confirmation.

- Secondary : Circular dichroism (CD) for conformational stability under varying pH/temperature.

- Functional : Surface plasmon resonance (SPR) to assess binding affinity to target receptors (e.g., kinase domains). Cross-validate results with orthogonal methods (e.g., ITC for thermodynamic profiling) to minimize instrumental bias .

Q. How can researchers optimize in vitro experimental conditions for this compound to ensure reproducibility across cell-based assays?

- Methodological Answer :

- Cell Line Validation : Use STR profiling to confirm cell line authenticity and mycoplasma testing.

- Dose Optimization : Conduct pilot dose-response curves (1 nM–100 µM) to identify the EC/IC. Include vehicle controls (e.g., DMSO <0.1%) to rule out solvent toxicity.

- Replicates : Perform assays in triplicate across three biological replicates, with blinded analysis to reduce observer bias .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound in disease models?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Bridging : Measure this compound’s bioavailability, half-life, and tissue distribution in vivo. Compare with in vitro IC values to identify metabolic or solubility limitations.

- Model Relevance : Validate animal models for translational relevance (e.g., genetic alignment with human targets). Use longitudinal biomarker analysis (e.g., ELISA for target engagement) to correlate exposure and effect .

Q. What statistical approaches are most appropriate for analyzing dose-response relationships and synergistic effects in this compound combination therapies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to Hill or Log-logistic models (e.g., using GraphPad Prism) to calculate efficacy parameters.

- Synergy Analysis : Apply the Chou-Talalay method (Combination Index) or Bliss independence model to quantify additive/synergistic effects. Report 95% confidence intervals and effect sizes to avoid overreliance on p-values .

Q. What experimental controls are critical when investigating this compound’s off-target effects in transcriptomic or proteomic screens?

- Methodological Answer :

- Baseline Controls : Include untreated samples and scramble/vehicle controls to distinguish background noise.

- Counter-Screens : Use orthogonal assays (e.g., CRISPR knockdown of putative off-targets) to confirm specificity.

- Data Normalization : Apply quantile normalization (RNA-seq) or total ion current adjustment (proteomics) to reduce batch effects. Publicly archive raw data in repositories like GEO or PRIDE for independent validation .

Key Considerations

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for experimental design and reporting .

- Data Contradictions : Use funnel plots or sensitivity analysis to assess publication bias in meta-analyses of this compound data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.